3-(2-Methylbutyl)azetidin-3-ol
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Overview
Description
3-(2-Methylbutyl)azetidin-3-ol is a four-membered nitrogen-containing heterocyclic compound Azetidines, the class of compounds to which it belongs, are known for their strained ring structure, which imparts unique chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbutyl)azetidin-3-ol typically involves the cyclization of open-chain precursors or the reduction of azetidinones. One common method is the intramolecular cyclization of open-chain structures, which can be achieved under various conditions . Another approach involves the reduction of 2-azetidinones using hydrogenolysis with palladium on carbon (Pd/C) in methanol .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve scalable synthetic routes such as the aza-Michael addition and Suzuki-Miyaura cross-coupling reactions . These methods allow for the efficient and large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbutyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and organometallic compounds are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted azetidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Methylbutyl)azetidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methylbutyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The strained ring structure of azetidines allows them to act as reactive intermediates in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets . These interactions can modulate biological pathways and result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of the azetidine family, known for its basic structure and reactivity.
3-(2-Methylbutyl)azetidine: A similar compound with a different substitution pattern, affecting its chemical properties and reactivity.
3-(2-Methylbutyl)azetidin-2-one: An azetidinone derivative with distinct reactivity due to the presence of a carbonyl group.
Uniqueness
3-(2-Methylbutyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-(2-methylbutyl)azetidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-3-7(2)4-8(10)5-9-6-8/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
YLWYFNKDDNGQES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(CNC1)O |
Origin of Product |
United States |
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